![molecular formula C22H30O2 B14501186 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene CAS No. 62897-53-4](/img/structure/B14501186.png)
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a benzene ring substituted with butoxy and ethoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is removed from this intermediate, yielding the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, chlorine, and other electrophiles. Reaction conditions typically involve the use of solvents like dichloromethane or chloroform, and catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound would yield a brominated derivative, while oxidation might produce an oxidized form of the compound.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming various substituted products. The specific pathways and molecular targets depend on the nature of the electrophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene: Similar in structure but with an ethynyl group instead of a methylpropyl group.
1-Butoxy-4-[1-(4-methoxyphenyl)-2-methylpropyl]benzene: Similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and synthetic purposes.
Eigenschaften
CAS-Nummer |
62897-53-4 |
|---|---|
Molekularformel |
C22H30O2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene |
InChI |
InChI=1S/C22H30O2/c1-5-7-16-24-21-14-10-19(11-15-21)22(17(3)4)18-8-12-20(13-9-18)23-6-2/h8-15,17,22H,5-7,16H2,1-4H3 |
InChI-Schlüssel |
CKTALMJGQXQDRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


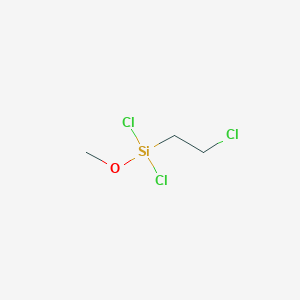
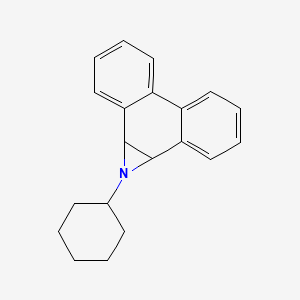
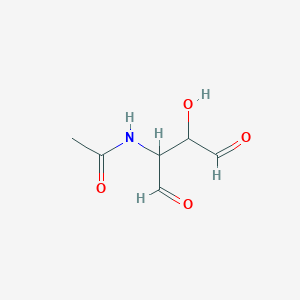
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
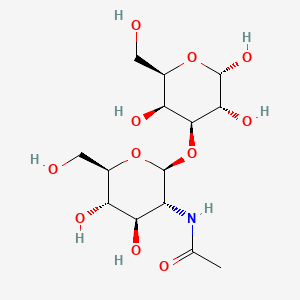
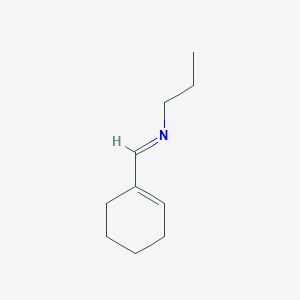
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
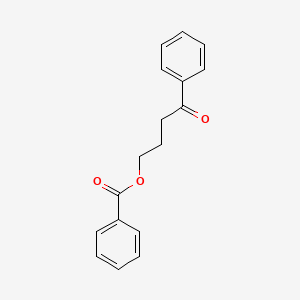
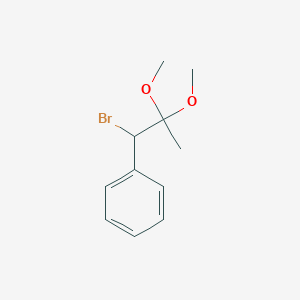
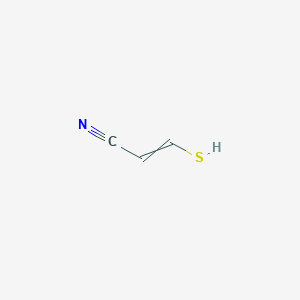
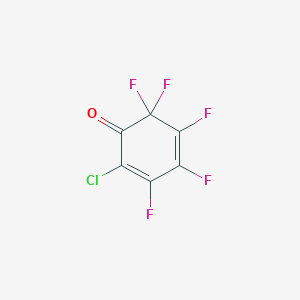
![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
